
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Ins(1,4,5)P3 hexakis(butyryloxymethyl) ester is a phosphatidylinositol trisphosphate that is 1D-myo-inositol 1,4,5-trisphosphate in which all all six phosphate hydrogens have been replaced by butyryloxymethyl groups. It is a cell-permeant analogue of inositol 1,4,5-trisphosphate and an agonist of the inositol 1,4,5-trisphosphate receptor. It has a role as an IP3 receptor agonist. It derives from a 1D-myo-inositol 1,4,5-trisphosphate.
Applications De Recherche Scientifique
Synthesis and Cellular Applications
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester is significant in the study of intracellular second messengers and receptors. Conway et al. (2006) discuss the synthesis of membrane permeant derivatives of myo-inositol 1,4,5-trisphosphate, including this compound, to enable the study of its intracellular receptors (Conway et al., 2006). These derivatives can enter the cell upon extracellular application and activate InsP3Rs by releasing InsP3.
Role in Infarct Size Reduction
Przyklenk et al. (2006) found that D-myo-Ins(1,4,5)P3, the sodium salt of this compound, when used prophylactically, led to a reduction in infarct size. This effect was comparable to ischemic preconditioning and involved mitochondrial K(ATP) channels and PI3-kinase/Akt signaling (Przyklenk et al., 2006).
Development of Antagonists for the InsP3 Receptor
Keddie et al. (2011) reported on the synthesis of D-myo-inositol 1,4,5-trisphosphate derivatives, including phosphate bioisosteres at the 5-position, which are antagonists of the InsP3 receptor. This development is critical for understanding the receptor's mechanism and structural requirements (Keddie et al., 2011).
Phosphorylation Processes in Cellular Signaling
Felemez et al. (2000) explored the inframolecular protonation process of myo-inositol 1,4,5-tris(phosphate) and related compounds, providing insight into the dynamics of intramolecular interactions and evidence of C−H···O hydrogen bonding. This research enhances our understanding of the role of these compounds in cellular signaling processes (Felemez et al., 2000).
Propriétés
Nom du produit |
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester |
|---|---|
Formule moléculaire |
C36H63O27P3 |
Poids moléculaire |
1020.8 g/mol |
Nom IUPAC |
[[(1R,2S,3R,4R,5S,6R)-3,4-bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate |
InChI |
InChI=1S/C36H63O27P3/c1-7-13-25(37)49-19-55-64(46,56-20-50-26(38)14-8-2)61-34-31(43)32(44)35(62-65(47,57-21-51-27(39)15-9-3)58-22-52-28(40)16-10-4)36(33(34)45)63-66(48,59-23-53-29(41)17-11-5)60-24-54-30(42)18-12-6/h31-36,43-45H,7-24H2,1-6H3/t31-,32+,33+,34-,35-,36-/m1/s1 |
Clé InChI |
PVEVFIAVCISJSO-FOJCDXFYSA-N |
SMILES isomérique |
CCCC(=O)OCOP(=O)(OCOC(=O)CCC)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O |
SMILES canonique |
CCCC(=O)OCOP(=O)(OCOC(=O)CCC)OC1C(C(C(C(C1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



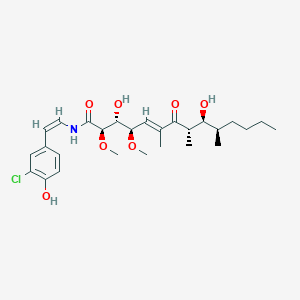
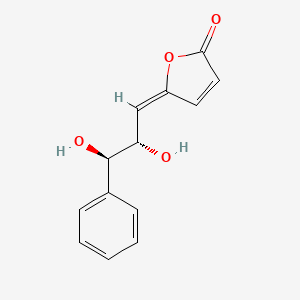
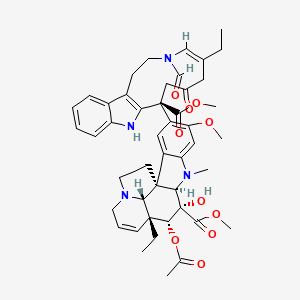
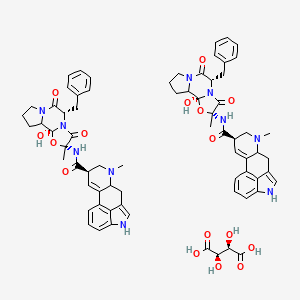

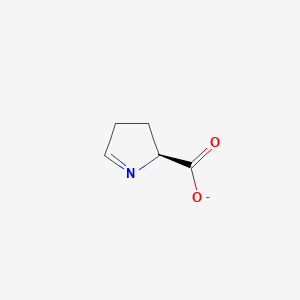

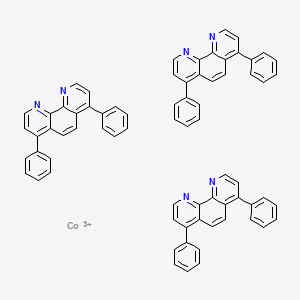

![cytidine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1250911.png)
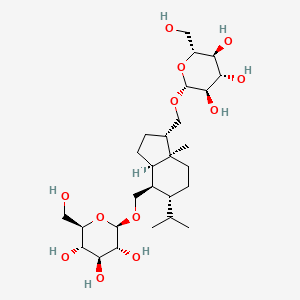
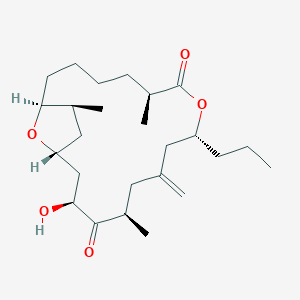
![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)
![2-[(2R)-5-[(4E,8E,12E)-4,9,13,17-Tetramethyl-4,8,12,16-octadecatetrene-1-ylidene]tetrahydro-2H-pyran-2-yl]propenoic acid](/img/structure/B1250917.png)